

# Disperse Orange 25: A Non-Ionic Azo Dye - A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse orange 25

Cat. No.: B078578

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## Introduction

**Disperse Orange 25** (DO-25) is a non-ionic mono-azo dye characterized by its orange-red hue and low water solubility.[1] Its chemical structure, 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile, features a chromophoric azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[2] This structure imparts the dye with properties that make it suitable for dyeing hydrophobic fibers, particularly polyester, through a dispersion mechanism.[1] Beyond its traditional use in the textile industry, the unique electronic and optical properties of **Disperse Orange 25** have garnered interest in advanced material science applications, including photonics and organic semiconductors.[3] This guide provides an in-depth technical overview of **Disperse Orange 25**, encompassing its physicochemical properties, synthesis, potential toxicological profile, and protocols for its application in research settings.

## Physicochemical and Toxicological Data

A summary of the key quantitative data for **Disperse Orange 25** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Disperse Orange 25**

Property	Value	Reference(s)
IUPAC Name	3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile	
CAS Number	31482-56-1	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>17</sub> N <sub>5</sub> O <sub>2</sub>	[1]
Molecular Weight	323.35 g/mol	[1]
Appearance	Orange-red uniform powder	[1]
Melting Point	170 °C (decomposes)	[1]
λ <sub>max</sub>	457 nm	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[4]

Table 2: Toxicological Data for **Disperse Orange 25**

Parameter	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	>2000 mg/kg	
LD <sub>50</sub>	Rat	Intraperitoneal	1590 mg/kg	
Irritation	-	Skin	Mild Irritant	
Irritation	-	Eyes	Mild Irritant	

Note: Specific quantitative data such as IC<sub>50</sub> values for **Disperse Orange 25** are not readily available in the public domain. However, studies on structurally similar azo dyes suggest potential cytotoxicity and genotoxicity.

## Experimental Protocols

### Synthesis of Disperse Orange 25

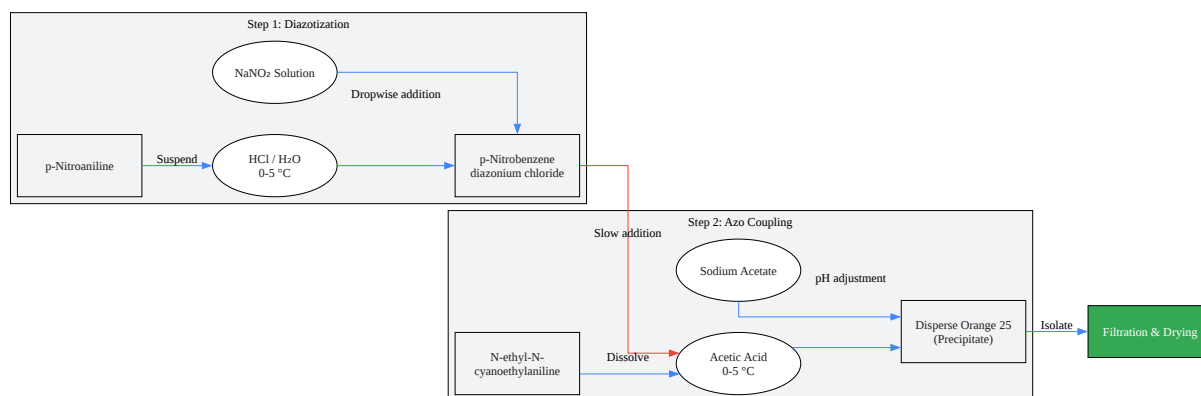
The synthesis of **Disperse Orange 25** is a two-step process involving diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethylaniline.[2]

#### Step 1: Diazotization of p-Nitroaniline

- **Preparation of Amine Salt:** In a beaker, suspend p-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
- **Preparation of Nitrite Solution:** Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
- **Diazotization Reaction:** Add the sodium nitrite solution dropwise to the cooled p-nitroaniline suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C. Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

#### Step 2: Azo Coupling Reaction

- **Preparation of Coupling Component Solution:** In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution to 0-5 °C.
- **Coupling Reaction:** Slowly add the freshly prepared, cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
- **pH Adjustment and Precipitation:** After the addition is complete, adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate. Continue stirring the mixture in the ice bath for 1-2 hours to allow for complete coupling and precipitation of the dye.
- **Isolation and Purification:** Collect the precipitated **Disperse Orange 25** by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.



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*Synthesis workflow for **Disperse Orange 25**.*

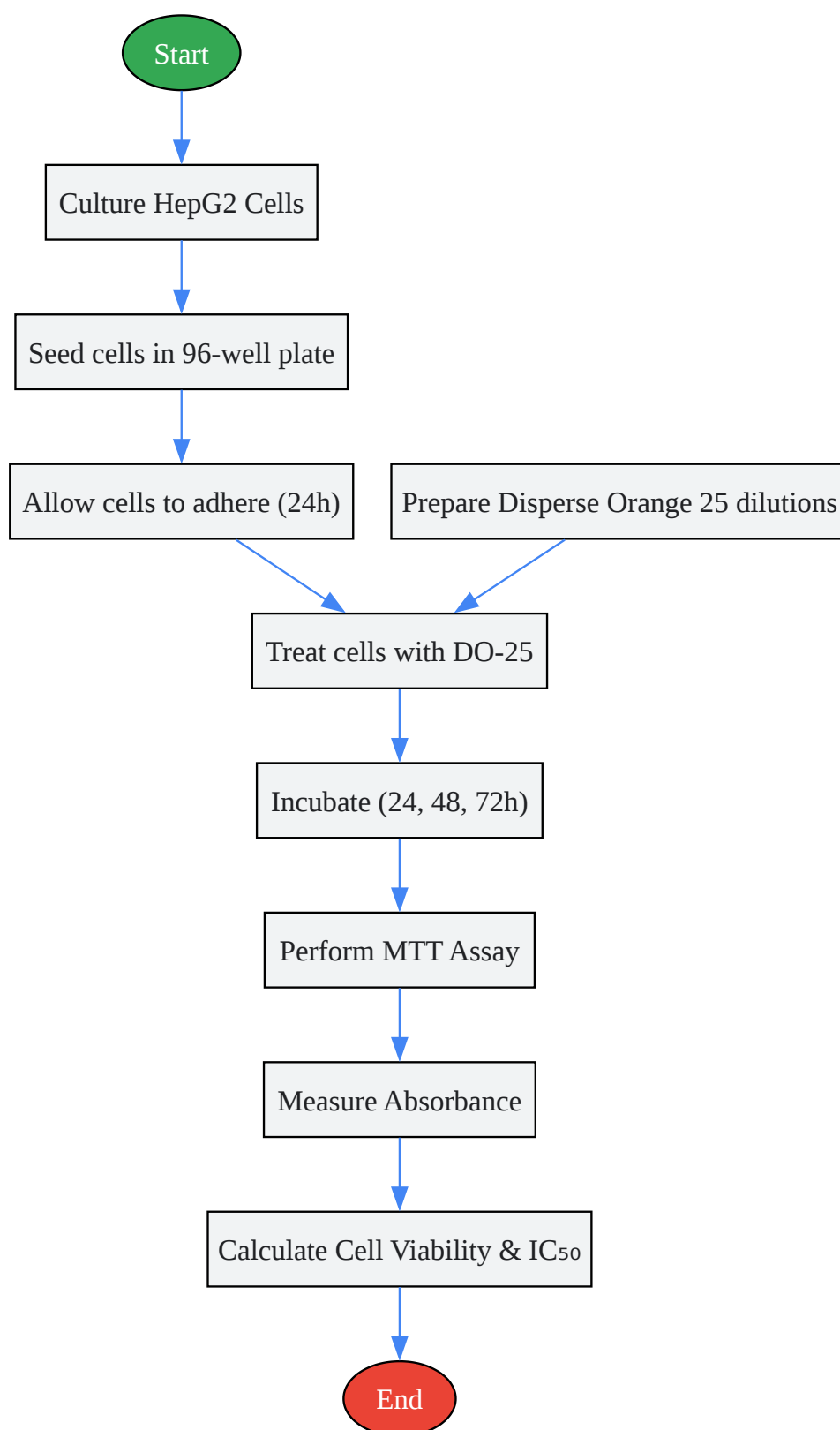
## In Vitro Cytotoxicity Assessment (Hypothetical Protocol)

This protocol is a general guideline for assessing the cytotoxicity of **Disperse Orange 25** using a human liver carcinoma cell line (HepG2), based on standard methodologies.

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in

a humidified atmosphere of 5% CO<sub>2</sub>.

- **Compound Preparation:** Prepare a stock solution of **Disperse Orange 25** in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically  $\leq 0.5\%$ ).
- **Cell Seeding:** Seed HepG2 cells into a 96-well plate at a density of  $1 \times 10^4$  cells per well and allow them to adhere for 24 hours.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of **Disperse Orange 25**. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the cells for 24, 48, and 72 hours.
- **MTT Assay:** After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Data Analysis:** Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).



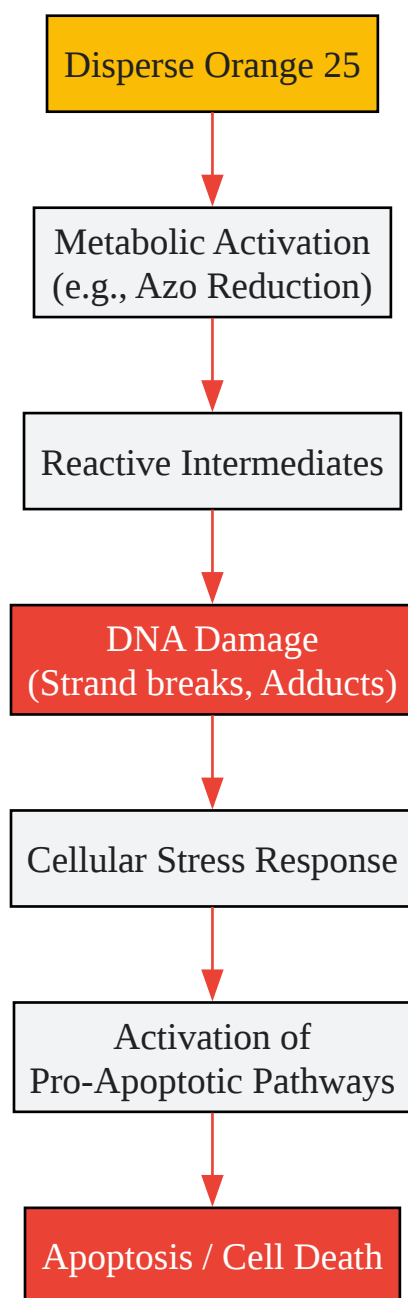
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*Experimental workflow for in vitro cytotoxicity assessment.*

## Potential Mechanism of Toxicity: A Hypothesis Based on Analogs

Direct studies on the molecular mechanism of toxicity for **Disperse Orange 25** are limited. However, research on the structurally similar azo dye, Disperse Orange 1, has shown that it can induce genotoxic and cytotoxic effects in human hepatoma (HepG2) cells.<sup>[5]</sup> These effects are hypothesized to be mediated through the induction of DNA damage and the subsequent activation of apoptotic pathways.<sup>[5]</sup>

The proposed mechanism involves the metabolic activation of the azo dye, potentially through azo reduction, leading to the formation of reactive intermediates. These intermediates can interact with DNA, causing damage such as strand breaks and adduct formation. This DNA damage can trigger a cellular stress response, leading to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death.



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*Hypothesized signaling pathway for DO-25 toxicity.*

Disclaimer: This proposed pathway is based on studies of a related compound, Disperse Orange 1, and further research is needed to confirm this mechanism for **Disperse Orange 25**.

## Applications in Research and Development

### Photonics and Nonlinear Optics

**Disperse Orange 25** has been investigated for its nonlinear optical (NLO) properties.[6] Its molecular structure, featuring an electron-donating group and an electron-withdrawing group connected by a  $\pi$ -conjugated system, gives rise to a large molecular hyperpolarizability. This makes it a candidate for applications in photonic devices such as optical switches and modulators.[3]

A general experimental approach to characterize the NLO properties of **Disperse Orange 25** thin films involves:

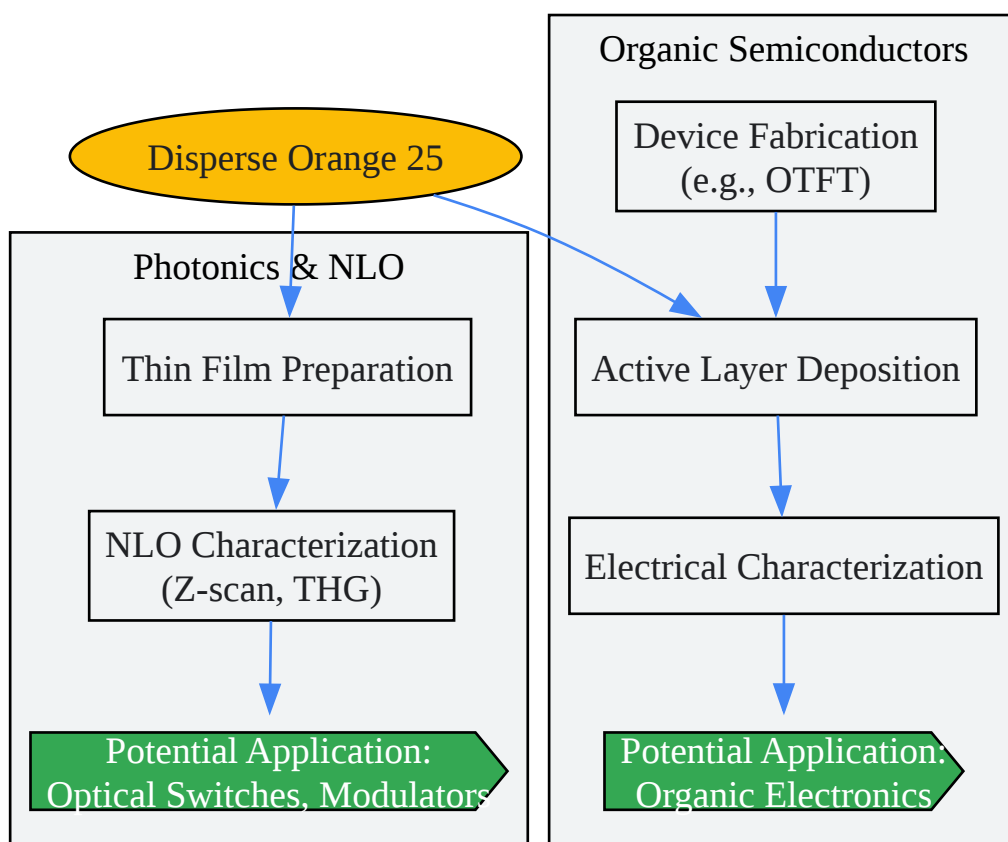
- **Thin Film Preparation:** Prepare thin films of **Disperse Orange 25**, for example, by spin-coating a solution of the dye in a suitable solvent onto a glass substrate.
- **Characterization:** Utilize techniques such as UV-Vis spectroscopy to determine the absorption spectrum and Z-scan or third-harmonic generation (THG) to measure the nonlinear refractive index and nonlinear absorption coefficient.

## Organic Semiconductors

The  $\pi$ -conjugated system in **Disperse Orange 25** also imparts semiconductor properties, making it of interest for applications in organic electronics.[3] It can be explored as a p-type organic semiconductor in devices like organic thin-film transistors (OTFTs) and organic photovoltaic cells.

A basic workflow for fabricating and testing a simple organic semiconductor device with **Disperse Orange 25** could involve:

- **Device Fabrication:** Fabricate a device structure, for instance, a bottom-gate, bottom-contact OTFT on a silicon wafer with a silicon dioxide dielectric layer and pre-patterned source and drain electrodes.
- **Active Layer Deposition:** Deposit a thin film of **Disperse Orange 25** as the active semiconductor layer onto the substrate using techniques like vacuum deposition or solution-coating.
- **Device Characterization:** Characterize the electrical properties of the device, such as the output and transfer characteristics, to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.



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*Research applications of **Disperse Orange 25**.*

## Conclusion

**Disperse Orange 25** is a non-ionic azo dye with a well-established role in the textile industry and emerging potential in advanced materials science. Its synthesis is based on classical azo dye chemistry, and its physicochemical properties are well-documented. While toxicological data suggests a low acute toxicity profile, the potential for genotoxicity, as inferred from related compounds, warrants further investigation, particularly for applications where human exposure is a consideration. The unique optical and electronic properties of **Disperse Orange 25** make it a compelling candidate for further research and development in the fields of photonics and organic electronics. This guide provides a foundational understanding for researchers and scientists interested in exploring the multifaceted nature of this intriguing molecule.

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Address: 3281 E Guasti Rd

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